molecular formula C13H22ClNO3 B047355 Isoetharine hydrochloride CAS No. 50-96-4

Isoetharine hydrochloride

Cat. No.: B047355
CAS No.: 50-96-4
M. Wt: 275.77 g/mol
InChI Key: MUFDLGGSOCHQOC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isoetharine hydrochloride is a relatively selective beta-2 adrenergic agonist . It binds to both beta-1 and beta-2 adrenergic receptors, but it demonstrates more selectivity towards beta-2 adrenergic receptors . These receptors are primarily found in the lungs, particularly on bronchial cell membranes .

Mode of Action

This compound’s mode of action is primarily through its interaction with beta-2 adrenergic receptors. It stimulates an increased activity of adenyl cyclase , which augments the formation of cyclic AMP (cAMP) . This increase in cAMP levels results in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP pathway . The increase in cAMP levels, as a result of the activation of adenyl cyclase, leads to the relaxation of bronchial smooth muscle. This relaxation of the smooth muscle is what causes the bronchodilation effect, which is beneficial in conditions like asthma, bronchitis, and emphysema .

Pharmacokinetics

This compound is rapidly metabolized once inhaled . The metabolism occurs in the lungs, liver, gastrointestinal tract, and other tissues .

Result of Action

The primary result of this compound’s action is bronchodilation . This is achieved through the relaxation of bronchial smooth muscle, which helps to open up the airways and improve breathing . This makes it a fast-acting bronchodilator used for conditions like emphysema, bronchitis, and asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoetharine hydrochloride can be synthesized through a multi-step process involving the reaction of 1,2-benzenediol with 1-chloro-2-propanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with isopropylamine to yield isoetharine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. The compound is typically stored in tight containers to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Isoetharine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isoetharine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

    Epinephrine (Adrenalin): The first beta-2 adrenergic agonist used for bronchospasm relief.

    Isoprenaline (Isoproterenol): The second-generation beta-2 agonist.

    Orciprenaline (Metaproterenol): A third-generation beta-2 agonist with slightly fewer cardiac side effects.

    Salbutamol (Albuterol): A widely used beta-2 agonist with a longer duration of action.

Uniqueness of Isoetharine Hydrochloride: this compound is unique due to its rapid onset of action, providing quick relief from bronchospasm within minutes. it has been largely replaced by newer beta-2 agonists like salbutamol, which have fewer side effects and longer durations of action .

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFDLGGSOCHQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018907
Record name Isoetharine hydrochloride [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-96-4, 2576-92-3
Record name Isoetharine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoetharine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoetharine hydrochloride [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,*)-(±)-4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]pyrocatechol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does isoetharine hydrochloride interact with its target and what are the downstream effects?

A: this compound is a beta-adrenergic agonist, meaning it primarily targets beta-adrenergic receptors []. While it displays some selectivity for the beta-2 subtype, it is not as selective as newer beta-2 agonists []. Upon binding to these receptors, primarily located in the bronchial smooth muscle, this compound initiates a signaling cascade that leads to bronchodilation, effectively relaxing and opening the airways []. This makes it useful in treating bronchospasm associated with conditions like asthma.

Q2: Are there any known excipients that can impact the stability of this compound formulations?

A: Yes, the presence of certain excipients can influence the stability of this compound formulations. Specifically, sodium bisulfite, a commonly used antioxidant in pharmaceutical formulations, has been identified as a potential allergen in this compound solutions []. While not directly related to the drug's degradation, this highlights the importance of considering excipient compatibility and potential adverse reactions.

Q3: What analytical methods are commonly employed to determine the concentration and purity of this compound?

A: Several analytical techniques are utilized for analyzing this compound. A colorimetric method utilizing potassium ferricyanide in a phosphate buffer solution allows for simple and accurate quantification of this compound in inhalation solutions []. This method, measuring absorbance at 500 nm, demonstrates good agreement with results obtained using HPLC, the established method by USP-NF []. Additionally, reversed-phase liquid chromatography with amperometric detection provides a sensitive method to determine isoetharine levels in plasma samples, crucial for pharmacokinetic studies [].

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